molecular formula C25H25N3O3 B2660698 furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1211308-00-7

furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2660698
CAS RN: 1211308-00-7
M. Wt: 415.493
InChI Key: IEICJFYJYAUYBF-UHFFFAOYSA-N
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Description

The compound “furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone” is a complex organic molecule. It contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives involves the reaction of furan-2-carbonyl chloride with pyridin-2-amine in boiling propan-2-ol . The subsequent treatment of the resulting amide with excess diphosphorus pentasulfide in anhydrous toluene under reflux affords the corresponding thioamide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzimidazole moiety is a key structural component, and it’s known to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, benzimidazole derivatives can undergo reactions such as anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They are one of the most powerful tools in the fight against bacterial strain-caused infection .

Anti-tubercular Agents

Some furan derivatives have been used in the design and synthesis of anti-tubercular agents . They have shown significant activity against Mycobacterium tuberculosis H37Ra .

Protein Tyrosine Kinase Inhibitors

Furan-2-yl (phenyl)methanone derivatives have been synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity . Some of these derivatives have shown promising activity, in some cases, even better than that of genistein, a positive reference compound .

Antioxidant Activity

Furan derivatives have been found to have antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Anticancer Agents

Furan derivatives have been found to have anticancer properties . They have been used in the development of new drugs for the treatment of various types of cancer .

Antiviral Agents

Furan derivatives have been found to have antiviral properties . They have been used in the development of new drugs for the treatment of various viral infections .

Antifungal Agents

Furan derivatives have been found to have antifungal properties . They have been used in the development of new drugs for the treatment of various fungal infections .

properties

IUPAC Name

furan-2-yl-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-25(23-11-6-16-30-23)27-14-12-19(13-15-27)17-28-22-10-5-4-9-21(22)26-24(28)18-31-20-7-2-1-3-8-20/h1-11,16,19H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICJFYJYAUYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone

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